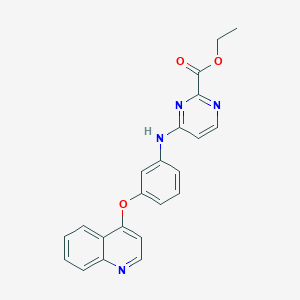
Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate, also known as EAPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EAPC belongs to the class of pyrimidine derivatives and has a molecular weight of 412.47 g/mol.
作用机制
The mechanism of action of Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate is not fully understood. However, it has been suggested that Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells. It also inhibits the replication of HSV and HIV by interfering with their viral DNA synthesis.
Biochemical and Physiological Effects:
Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which leads to the inhibition of their growth. It also inhibits the production of inflammatory cytokines, which reduces inflammation. Additionally, Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate has been shown to have antioxidant properties, which protects cells from oxidative stress.
实验室实验的优点和局限性
One of the advantages of using Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate in lab experiments is its low toxicity. It has been shown to be safe for use in vivo and in vitro. Additionally, Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate is stable under physiological conditions, which makes it suitable for use in biological assays. However, one of the limitations of using Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate. One area of research is the development of Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate-based drugs for the treatment of cancer and viral infections. Another area of research is the investigation of the mechanism of action of Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate, which could lead to the discovery of new targets for drug development. Additionally, the development of new methods for synthesizing Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate could lead to the production of more potent and effective derivatives.
合成方法
Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate can be synthesized through a multistep process that involves the reaction of 2-aminopyrimidine with 4-chloro-3-nitroaniline, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 3-chloro-4-(quinolin-4-yloxy)benzoic acid to yield Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate.
科学研究应用
Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. It also has antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate has also been studied for its potential use as an anti-inflammatory agent.
属性
IUPAC Name |
ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-2-28-22(27)21-24-13-11-20(26-21)25-15-6-5-7-16(14-15)29-19-10-12-23-18-9-4-3-8-17(18)19/h3-14H,2H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLNXWJJDULQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=N1)NC2=CC(=CC=C2)OC3=CC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-quinolin-4-yloxyanilino)pyrimidine-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide](/img/structure/B7433094.png)
![2-[4-(4-fluorophenyl)azepan-1-yl]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B7433096.png)
![tert-butyl N-[2-[1-[1-(2-methoxy-5-nitroanilino)-1-oxopropan-2-yl]piperidin-4-yl]ethyl]carbamate](/img/structure/B7433101.png)
![tert-butyl N-[4-[4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]-2-hydroxy-4-oxobutyl]carbamate](/img/structure/B7433114.png)
![tert-butyl N-[3-[[4-[(5-chloro-2-hydroxyphenyl)carbamoyl]piperidine-1-carbonyl]amino]cyclobutyl]carbamate](/img/structure/B7433115.png)
![N-(ethylcarbamoyl)-2-[[2-methyl-1-(3-methyl-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]amino]acetamide](/img/structure/B7433122.png)
![Methyl 5-[[1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carbonyl]amino]-2-chlorobenzoate](/img/structure/B7433126.png)
![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-4-[(4-methyl-3-nitrophenyl)sulfonylamino]benzamide](/img/structure/B7433134.png)
![Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate](/img/structure/B7433156.png)
![3,4-dichloro-N-[(3S,4R)-1-(5-ethyl-1,3-oxazole-4-carbonyl)-4-hydroxypyrrolidin-3-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7433164.png)
![1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea](/img/structure/B7433169.png)
![Ethyl 2-ethyl-4-[4-(3-methoxyphenoxy)anilino]pyrimidine-5-carboxylate](/img/structure/B7433183.png)
![Tert-butyl 2-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B7433191.png)
![N-(2-cyclohexylethyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7433192.png)